Flumethasone-17,20 21-Aldehyde

Description

BenchChem offers high-quality Flumethasone-17,20 21-Aldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flumethasone-17,20 21-Aldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

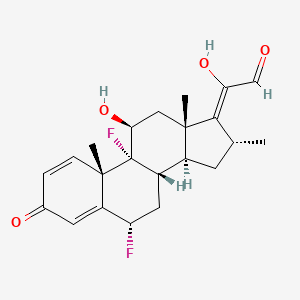

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18,27-28H,6,8-9H2,1-3H3/b19-17-/t11-,13+,14+,16+,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCUKBHXADCVFA-SUSRVUQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747792 | |

| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28400-50-2 | |

| Record name | (6alpha,11beta,16alpha,17Z)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of Flumethasone-17,20 21-Aldehyde in Steroid Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Flumethasone-17,20 21-Aldehyde, a critical, albeit often transient, intermediate in the synthetic and metabolic pathways of steroidal compounds derived from Flumethasone. This document elucidates its structural significance, its formation through oxidative cleavage, its function as a precursor to valuable carboxylic acid derivatives, and its relevance as a metabolic and degradation marker. Detailed mechanistic insights and robust experimental protocols are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and manipulate this key molecular entity.

Introduction: Unveiling a Key Intermediate

Flumethasone-17,20 21-Aldehyde, systematically named (6α,11β,16α)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al, is a significant compound in the field of steroid chemistry. With the chemical formula C₂₂H₂₆F₂O₄ and CAS number 28400-50-2, it represents a crucial nexus in the transformation of Flumethasone, a potent synthetic glucocorticoid.[1] While not an end-product itself, its transient formation is a pivotal step in the synthesis of next-generation corticosteroids and serves as an important indicator of Flumethasone's metabolic fate and degradation profile.[1] Understanding the chemistry of this aldehyde is paramount for optimizing synthetic routes and for the analytical characterization of Flumethasone-related products.

Table 1: Physicochemical Properties of Flumethasone-17,20 21-Aldehyde

| Property | Value | Source |

| CAS Number | 28400-50-2 | [2] |

| Molecular Formula | C₂₂H₂₆F₂O₄ | [2] |

| Molecular Weight | 392.44 g/mol | [2] |

| Predicted Boiling Point | 567.8±50.0 °C | [1] |

| Predicted Density | 1.32±0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in Acetone, DMSO, Methanol | [1] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [1] |

The Synthetic Significance: A Gateway to Fluticasone

The primary role of Flumethasone-17,20 21-Aldehyde in synthetic steroid chemistry is as a key intermediate in the conversion of Flumethasone to Fluticasone, another important corticosteroid. This transformation hinges on the oxidative cleavage of the dihydroxyacetone side chain at C-17 of Flumethasone.

Mechanism of Formation: The Malaprade Reaction

The formation of the aldehyde is achieved through a Malaprade reaction, employing an oxidizing agent such as periodic acid (HIO₄) or sodium periodate (NaIO₄). This reaction specifically targets vicinal diols, which are present in the C-17 side chain of Flumethasone (a 17,21-dihydroxy-20-keto steroid). The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield the C-17 aldehyde and formaldehyde.

The overall synthetic pathway from Flumethasone to its 17β-carboxylic acid derivative, which proceeds through the aldehyde intermediate, is a cornerstone of modern corticosteroid synthesis.

Caption: Synthetic conversion of Flumethasone.

Experimental Protocol: Oxidative Cleavage of Flumethasone

The following protocol outlines the general procedure for the oxidative cleavage of Flumethasone to its 17β-carboxylic acid, a process wherein Flumethasone-17,20 21-Aldehyde is a transient intermediate.

Materials:

-

Flumethasone

-

Tetrahydrofuran (THF)

-

Periodic Acid (HIO₄)

-

Deionized Water

-

Sodium Metabisulfite

Procedure:

-

Suspend Flumethasone in a suitable solvent such as tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere.

-

Cool the suspension to a controlled temperature, typically between 0-20°C.

-

Slowly add a solution of periodic acid in water to the stirred suspension.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours). The transient appearance and subsequent disappearance of the aldehyde intermediate can be observed.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium metabisulfite to neutralize any unreacted periodic acid.

-

The product, Flumethasone-17β-carboxylic acid, will precipitate from the solution.

-

Isolate the product by filtration, wash with water until the pH is neutral, and dry under vacuum.

Note: The isolation of the intermediate aldehyde is challenging due to its high reactivity and propensity for further oxidation to the carboxylic acid under the reaction conditions. To potentially isolate the aldehyde, one might employ milder oxidizing agents, strictly controlled stoichiometry, and rapid quenching of the reaction.

Metabolic and Degradative Pathways: An Analytical Fingerprint

Beyond its synthetic utility, Flumethasone-17,20 21-Aldehyde is also a product of the metabolic degradation of Flumethasone. Corticosteroids with a dihydroxyacetone side chain can undergo biotransformation in vivo, leading to the formation of various metabolites.

The Mattox Rearrangement

Under acidic conditions, corticosteroids like Flumethasone can undergo a β-elimination of water from the side chain, a process known as the Mattox rearrangement, to form enol aldehydes.[3] This rearrangement is a key pathway in both the metabolism and in vitro degradation of this class of steroids.

Caption: Metabolic and degradation pathway of Flumethasone.

Analytical Characterization

The presence of Flumethasone-17,20 21-Aldehyde as an impurity or degradation product necessitates robust analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the method of choice.

Table 2: Analytical Methods for Steroid Aldehydes

| Technique | Purpose | Key Considerations |

| HPLC-UV | Quantification of known impurities | Wavelength selection (typically around 240-280 nm for the steroid nucleus). Gradient elution for separation from the parent drug and other impurities. |

| LC-MS/MS | Identification and quantification of trace-level impurities and metabolites | High sensitivity and selectivity. Allows for structural elucidation based on fragmentation patterns. |

| NMR Spectroscopy | Structural confirmation of isolated impurities | Provides detailed structural information for unambiguous identification. |

Conclusion: A Molecule of Dual Importance

Flumethasone-17,20 21-Aldehyde holds a significant, multifaceted role in steroid science. In the realm of synthetic chemistry, it is a fleeting yet essential intermediate in the production of advanced corticosteroids. From an analytical and metabolic perspective, it is a key marker for understanding the stability, degradation, and biological processing of Flumethasone. A thorough comprehension of the formation, reactivity, and detection of this aldehyde is therefore indispensable for researchers and professionals in the pharmaceutical industry, enabling the development of more efficient synthetic processes and a deeper understanding of the lifecycle of steroidal drugs.

References

-

LookChem. FluMethasone-17,20 21-Aldehyde. [Link]

-

Pharmaffiliates. Flumethasone-∆17,20 21-Aldehyde. [Link]

- Li, W., et al. (2015). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis, 107, 29-37.

-

Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. [Link]

- Google Patents. Preparation of flumethasone and its 17-carboxyl androsten analogue.

- van Heugten, A. J. P., et al. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. European Journal of Pharmaceutical Sciences, 115, 294-301.

- Ulick, S., & Kusch, K. (1985). Anomalous Oxidative Cleavage of the Side Chain of 18-oxocortisol and Its Tetrahydro Metabolite. Journal of Steroid Biochemistry, 22(6), 847-852.

- O'Connell, M. J., et al. (2019). Corticosteroids-Mechanisms of Action in Health and Disease. Physiological Reviews, 99(4), 1949-1996.

-

SynZeal. Dexamethasone-∆17,20 21-Aldehyde. [Link]

-

Chemistry LibreTexts. Periodic Acid Oxidation. [Link]

- Jackson, V., et al. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 51(1), 42-64.

Sources

- 1. Cas 28400-50-2,FluMethasone-17,20 21-Aldehyde | lookchem [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Flumethasone-17,20 21-Aldehyde: A Core Pharmaceutical Intermediate for Advanced Corticosteroid Synthesis

Introduction: The Strategic Importance of Flumethasone-17,20 21-Aldehyde

In the landscape of synthetic corticosteroids, Flumethasone is a well-established anti-inflammatory agent.[1] However, the strategic value of its derivatives often lies in their potential as precursors for next-generation therapeutics. Flumethasone-17,20 21-Aldehyde (CAS 28400-50-2) emerges as a pivotal intermediate, primarily in the synthesis of potent anti-inflammatory drugs like Fluticasone.[2][3] This guide provides an in-depth technical overview of the synthesis, purification, and characterization of this critical aldehyde, tailored for researchers and drug development professionals. Understanding the nuances of handling this intermediate is key to unlocking its potential in developing novel corticosteroids with enhanced therapeutic profiles.[4]

Flumethasone-17,20 21-Aldehyde, a derivative of Flumethasone, is recognized as a key metabolic and degradation intermediate.[4] Its molecular structure, featuring a reactive aldehyde group at the C-21 position, makes it a versatile building block for further chemical modifications.

| Property | Value | Source |

| CAS Number | 28400-50-2 | [4][5] |

| Molecular Formula | C22H26F2O4 | [4][5] |

| Molecular Weight | 392.44 g/mol | [4][5] |

| Predicted Boiling Point | 567.8±50.0 °C | [4] |

| Predicted Density | 1.32±0.1 g/cm3 | [4] |

| Solubility | Slightly soluble in Acetone, DMSO, and Methanol | [4] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [4] |

Synthesis of Flumethasone-17,20 21-Aldehyde: Controlled Oxidative Cleavage

The synthesis of Flumethasone-17,20 21-Aldehyde from Flumethasone is achieved through a controlled oxidative cleavage of the dihydroxyacetone side chain. A well-established method for this transformation is the use of periodic acid (H5IO6), a reagent known for its specificity in cleaving vicinal diols.[6][7] This reaction is a variation of the Mattox rearrangement, which typically occurs under acidic conditions to form enol aldehydes.[8][9]

The rationale for choosing periodic acid lies in its ability to selectively oxidize the C17-C20 bond of the vicinal diol on the Flumethasone side chain, yielding the desired C-21 aldehyde. The reaction is typically performed in a suitable organic solvent, such as tetrahydrofuran (THF), which can dissolve the steroidal starting material.[10]

Caption: Synthesis of Flumethasone-17,20 21-Aldehyde via Periodic Acid Oxidation.

Experimental Protocol: Synthesis

Materials:

-

Flumethasone (CAS 2135-17-3)

-

Periodic Acid (H5IO6)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Sodium Bicarbonate (NaHCO3) solution, saturated

-

Sodium Chloride (NaCl) solution, saturated (brine)

-

Magnesium Sulfate (MgSO4), anhydrous

-

Ethyl Acetate

-

Methanol

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Flumethasone in anhydrous THF at a concentration of approximately 50 mg/mL.

-

Cool the suspension to 0-5°C using an ice bath.

-

In a separate flask, dissolve periodic acid (1.2 equivalents) in deionized water.

-

Slowly add the aqueous periodic acid solution to the Flumethasone suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature (approximately 20°C) and stir for 1-2 hours.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Flumethasone-17,20 21-Aldehyde.

Purification of Flumethasone-17,20 21-Aldehyde

The crude aldehyde obtained from the synthesis requires purification to remove unreacted starting material, byproducts, and residual reagents. Flash column chromatography is the method of choice for this purpose, owing to its efficiency in separating structurally similar steroid compounds.

Experimental Protocol: Purification

Materials:

-

Crude Flumethasone-17,20 21-Aldehyde

-

Silica Gel (230-400 mesh)

-

Hexane, HPLC grade

-

Ethyl Acetate, HPLC grade

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude aldehyde in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g., 20% ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Flumethasone-17,20 21-Aldehyde as a solid.

Caption: Workflow for the Purification of Flumethasone-17,20 21-Aldehyde.

Characterization and Analytical Methods

Thorough characterization of the purified Flumethasone-17,20 21-Aldehyde is essential to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized aldehyde and for monitoring reaction progress. Due to the presence of the aldehyde functional group, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection.[11][12]

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for steroids and their derivatives. |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) | A common mobile phase for the separation of steroid derivatives.[11] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[11] |

| Detection | UV at 360 nm (for DNPH derivative) | The DNPH derivative has a strong chromophore absorbing at this wavelength.[11] |

| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC.[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. The 1H NMR spectrum of Flumethasone-17,20 21-Aldehyde will exhibit characteristic signals that differentiate it from the parent Flumethasone. The most notable difference will be the appearance of a downfield singlet corresponding to the aldehyde proton (CHO) and the disappearance of the signals associated with the C-21 methylene protons of Flumethasone.

Expected 1H NMR Chemical Shifts (in CDCl3):

-

Aldehyde Proton (CHO): δ 9.5-10.0 ppm (singlet)

-

Vinyl Protons: δ 6.0-7.5 ppm

-

Steroid Backbone Protons: δ 0.8-3.0 ppm

-

Methyl Protons: δ 0.8-1.5 ppm

The 13C NMR spectrum will also be informative, with the aldehyde carbon appearing in the characteristic downfield region of 190-200 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for analyzing steroids.

Expected Mass Spectral Data (ESI+):

-

[M+H]+: m/z 393.18

-

[M+Na]+: m/z 415.16

-

Key Fragmentations: Loss of water (-18 Da), loss of CO (-28 Da), and cleavage of the steroid rings.

Applications in Pharmaceutical Synthesis

The primary application of Flumethasone-17,20 21-Aldehyde is as a key intermediate in the synthesis of more complex corticosteroids, most notably Fluticasone propionate.[2] The aldehyde functionality allows for the introduction of a thioester side chain, which is a critical structural feature of Fluticasone. This transformation highlights the strategic importance of the aldehyde in accessing a broader range of potent anti-inflammatory agents.

Conclusion

Flumethasone-17,20 21-Aldehyde is a valuable and versatile intermediate in the synthesis of advanced corticosteroids. The protocols and analytical methods outlined in this guide provide a comprehensive framework for its preparation and characterization. A thorough understanding of the chemistry and handling of this aldehyde is paramount for researchers and professionals aiming to develop novel and more effective anti-inflammatory therapies. The ability to reliably synthesize and purify this intermediate is a critical step in the drug development pipeline.

References

-

LookChem. Cas 28400-50-2, FluMethasone-17,20 21-Aldehyde. [Link]

- Villax, I. (2002). Preparation of flumethasone and its 17-carboxyl androsten analogue. WO2002100878A1.

-

Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. [Link]

- Villax, I. (2002). Preparation of flumethasone and its 17-carboxyl androsten analogue. AU2002310616A2.

-

Leitão, E. et al. (2018). Green Synthesis of Pharmaceutical Steroids. American Pharmaceutical Review. [Link]

-

Li, M. et al. (2008). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Pharmaffiliates. CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. [Link]

- Villax, I. (2003). Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue. US6528666B1.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16490, Flumethasone. [Link]

-

Li, M. et al. (2007). A variation of Mattox rearrangement mechanism under alkaline condition. ResearchGate. [Link]

-

Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

-

Tephillah, M. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

- Hovione. (2002). Method for preparing flumetasone, compound. RU2260596C1.

-

Li, M. et al. (2007). A variation of Mattox rearrangement mechanism under alkaline condition. Semantic Scholar. [Link]

-

Fotsing, J. R. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health. [Link]

-

Villax, I. (2002). Wo 2002100878 A1 - Flumethasone. Scribd. [Link]

-

Wilson, H., & Lipsett, M. B. (1963). Use of periodate oxidation in the clinical analysis of urine corticoids. Analytical Biochemistry. [Link]

-

ResearchGate. Mass spectrum of standard dexamethasone (A) and flumethasone (B). [Link]

-

Kertesz, D. J. (2014). Example Literature Report Fluticasone Propionate (with references). [Link]

-

Mandour, A. A. et al. (2023). Simultaneous Analysis of Flumethasone Pivalate and Clioquinol in the Presence of Phenoxyethanol Preservative in Their Pharmaceuticals Using TLC and UHPLC Methods. MDPI. [Link]

-

Organic Chemistry Portal. Sodium periodate. [Link]

-

Diva-Portal.org. Using F-NMR and H-NMR for Analysis of Glucocorticosteroids in Creams and Ointments. [Link]

-

Clamp, J. R., & Hough, L. (1965). THE PERIODATE OXIDATION OF AMINO ACIDS WITH REFERENCE TO STUDIES ON GLYCOPROTEINS. Biochemical Journal. [Link]

-

Khan Academy. Oxidation of aldehydes using Tollens' reagent. [Link]

-

ResearchGate. DEVELOPMENT OF NOVEL SINGLE HPLC METHOD FOR SIMULTANEOUS SEPARATION OF MULTIPLE IMPURITIES IN DEXAMETHASONE DRUG PRODUCT. [Link]

-

Sándor, P. et al. (1987). A Complete Proton and carbon-13 NMR Analysis of Fluocinonide, a Fluorinated Corticosteroid. Magnetic Resonance in Chemistry. [Link]

-

Wikipedia. Flumetasone. [Link]

-

Reiss, A. B. et al. (2010). MASS SPECTROMETRY OF FATTY ALDEHYDES. National Institutes of Health. [Link]

-

LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. Enol-Aldehyde: Mattox Rearrangement. [Link]

-

Master Organic Chemistry. Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]

-

ResearchGate. β-Elimination as major side reaction in periodate-oxidation of cellulosic model mono- and disaccharides. [Link]

Sources

- 1. Flumetasone - Wikipedia [en.wikipedia.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. US6528666B1 - Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 4. Cas 28400-50-2,FluMethasone-17,20 21-Aldehyde | lookchem [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Use of periodate oxidation in the clinical analysis of urine corticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 11. auroraprosci.com [auroraprosci.com]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Flumethasone-17,20 21-Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumethasone-17,20 21-Aldehyde, a prominent derivative of the potent synthetic glucocorticoid Flumethasone, serves as a critical intermediate in both the synthesis and degradation pathways of its parent compound.[1][2] Its unique structural features, particularly the α,β-unsaturated aldehyde moiety, impart distinct chemical reactivity and potential biological activities that are of significant interest to the pharmaceutical sciences. This guide provides a comprehensive technical overview of the chemical properties of Flumethasone-17,20 21-Aldehyde, offering insights into its synthesis, structure, reactivity, and analytical characterization.

Chemical Identity and Physicochemical Properties

Flumethasone-17,20 21-Aldehyde is systematically named (6α,11β,16α)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al.[2] It is recognized in the pharmaceutical industry as a key impurity and metabolic intermediate of Flumethasone.[1]

Table 1: Physicochemical Properties of Flumethasone-17,20 21-Aldehyde

| Property | Value | Source(s) |

| CAS Number | 28400-50-2 | [2][3][4][5] |

| Molecular Formula | C22H26F2O4 | [1][2][4] |

| Molecular Weight | 392.44 g/mol | [1][3][4] |

| Appearance | White to off-white powder (predicted) | [2] |

| Boiling Point | 567.8 ± 50.0 °C (Predicted) | [2] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Acetone, DMSO, Methanol | [2] |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [2] |

Synthesis and Formation

Flumethasone-17,20 21-Aldehyde can be formed through the oxidative cleavage of the C21-hydroxyl group of Flumethasone. While specific, detailed laboratory protocols for its synthesis are not extensively published in peer-reviewed literature, its formation as a degradation product suggests that oxidation of Flumethasone is a primary route. The synthesis of Flumethasone itself is a multi-step process often starting from 16α-methylprednisolone or related steroid precursors, involving fluorination and other key transformations.[6][7] The aldehyde can be intentionally synthesized for use as a reference standard in impurity profiling of Flumethasone drug products.[1][8]

Sources

- 1. Flumethasone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Cas 28400-50-2,FluMethasone-17,20 21-Aldehyde | lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Flumethasone Impurity 7 - SRIRAMCHEM [sriramchem.com]

- 5. veeprho.com [veeprho.com]

- 6. 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure elucidation of potential 6-oxygenated metabolites of (22R)-6alpha,9alpha-difluoro-11beta,21-dihydroxy-1 6alpha,17alpha-propyl methylenedioxypregn-4-ene-3,20-dione, and related glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flumethasone impurity 7 - Daicel Pharma Standards [daicelpharmastandards.com]

Flumethasone-17,20 21-Aldehyde CAS number and structure

An In-Depth Technical Guide to Flumethasone-Δ17,20 21-Aldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Flumethasone-Δ17,20 21-Aldehyde, a key intermediate and derivative of the potent synthetic corticosteroid, Flumethasone. Tailored for researchers, chemists, and drug development professionals, this document synthesizes critical data on its chemical identity, properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.

Core Compound Identification and Structure

Flumethasone-Δ17,20 21-Aldehyde is a significant compound in the landscape of steroid chemistry, primarily recognized as a metabolic intermediate and a crucial precursor in the synthesis of advanced anti-inflammatory agents.[1] Its precise chemical identity is fundamental for any research or development application.

-

Chemical Name : (6α,11β,16α)-6,9-Difluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al[1][2]

-

Molecular Weight : 392.44 g/mol [2]

Chemical Structure

The molecular architecture of Flumethasone-Δ17,20 21-Aldehyde is derived from the core pregnane steroid skeleton. Key structural features include:

-

Fluorine atoms at positions 6α and 9α, which significantly enhance its glucocorticoid activity compared to non-fluorinated analogs.

-

A hydroxyl group at the 11β position, critical for receptor binding and anti-inflammatory action.

-

A methyl group at the 16α position, which minimizes mineralocorticoid side effects.

-

The characteristic Δ17,20 double bond and a terminal aldehyde group at C-21, which distinguish it from its parent compound, Flumethasone.

Caption: 2D representation of Flumethasone-Δ17,20 21-Aldehyde structure.

Physicochemical and Handling Properties

Proper handling and storage are paramount for maintaining the integrity of this compound. The following table summarizes its key physicochemical properties, compiled from predictive data and supplier information.

| Property | Value / Description | Source |

| Appearance | Data not available, typically a solid. | [1] |

| Boiling Point | 567.8 ± 50.0 °C (Predicted) | [1] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 9.25 ± 0.70 (Predicted) | [1] |

| Solubility | Slightly soluble in Acetone, DMSO, and Methanol. | [1] |

| Storage | Hygroscopic. Store at -20°C under an inert atmosphere. | [1] |

Role in Pharmaceutical Science

Flumethasone-Δ17,20 21-Aldehyde serves multiple roles in the pharmaceutical industry. It is not an active pharmaceutical ingredient (API) for direct therapeutic use but is indispensable as:

-

A Synthetic Precursor : It is a vital intermediate in the manufacturing of Flumethasone and other related fluorinated corticosteroids.[1] Its unique structure allows for further chemical modifications to produce APIs with enhanced efficacy and safety profiles.

-

A Degradation Product and Metabolite : Understanding this compound is crucial for stability studies and metabolic profiling of Flumethasone.[1] As a degradation product, its presence can indicate the stability of a formulation. As a metabolite, its formation in vivo is relevant to the parent drug's pharmacokinetic and pharmacodynamic profile.

-

An Impurity Standard : In the quality control of Flumethasone API, this aldehyde is used as a reference standard to quantify impurities, ensuring the final drug product meets stringent regulatory requirements.[]

Synthesis and Derivatization Pathway

The synthesis of Flumethasone and its derivatives is a multi-step process starting from key steroid intermediates. While a direct synthesis for the title aldehyde is not commonly published, its formation can be understood within the broader context of Flumethasone synthesis. The process generally involves introducing fluorine atoms and modifying the side chain at C-17.

A plausible pathway to Flumethasone involves the fluorination of a 9,11β-epoxy steroid intermediate, followed by hydrolysis and side-chain modification.[4][5][6] The aldehyde can arise from the controlled oxidation of the 21-hydroxyl group of Flumethasone or as an intermediate in the oxidative cleavage of the C17-C20 bond.

Caption: Generalized synthetic pathway to Flumethasone and its aldehyde derivative.

Analytical Methodologies for Characterization

The detection and quantification of corticosteroid aldehydes in complex matrices require sensitive and specific analytical techniques. Given their polarity and thermal lability, chromatographic methods coupled with mass spectrometry are the preferred choice.[7][8]

Recommended Analytical Workflow: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) offers the necessary selectivity and sensitivity for analyzing Flumethasone-Δ17,20 21-Aldehyde.[8][9][10]

Experimental Protocol: Step-by-Step

-

Sample Preparation (from a biological matrix or formulation):

-

To 100 µL of the sample (e.g., serum, dissolved cream), add an appropriate internal standard (e.g., a deuterated steroid analog).

-

Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex vigorously and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube for liquid-liquid extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove interfering lipids.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would run from a low to a high percentage of Mobile Phase B over several minutes to ensure separation from related steroids.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Detection (Tandem Mass Spectrometry):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for corticosteroids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and monitoring its characteristic product ions after fragmentation.

-

MRM Transitions: Specific mass transitions for Flumethasone-Δ17,20 21-Aldehyde would need to be determined by infusing a pure standard. For a molecule with m/z 392.44, the precursor would be 393.2. Product ions would result from neutral losses of H₂O, CO, and fragments of the side chain.

-

Inferred Biological Activity and Mechanism

The direct biological activity of Flumethasone-Δ17,20 21-Aldehyde is not extensively documented. However, its action can be inferred from its parent compound, Flumethasone, a potent glucocorticoid.[11][12][13] Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR).

Mechanism of Action:

-

Ligand Binding: The steroid diffuses across the cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs).

-

Conformational Change: Binding induces a conformational change in the GR, causing the dissociation of HSPs.

-

Nuclear Translocation: The activated GR-steroid complex translocates into the nucleus.

-

Gene Regulation: The complex dimerizes and binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either activate (trans-activation) or repress (trans-repression) gene transcription.

-

Trans-activation: Upregulation of anti-inflammatory proteins like annexin A1 (lipocortin-1).

-

Trans-repression: Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to decreased production of cytokines, interleukins, and prostaglandins.[13]

-

Caption: Inferred glucocorticoid receptor (GR) signaling pathway.

References

-

LookChem. Cas 28400-50-2, FluMethasone-17,20 21-Aldehyde. [Link]

-

Pharmaffiliates. CAS No : 28400-50-2 | Product Name : Flumethasone-∆17,20 21-Aldehyde. [Link]

-

Hovione. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. [Link]

-

MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

-

National Institutes of Health (NIH). Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC. [Link]

-

National Institutes of Health (NIH). Flumethasone | C22H28F2O5 | CID 16490 - PubChem. [Link]

- Google Patents. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue.

-

Bulat Pharmaceutical. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc. [Link]

-

Axplora. Flumethasone Pivalate. [Link]

-

MDPI. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. [Link]

-

American Pharmaceutical Review. Green Synthesis of Pharmaceutical Steroids. [Link]

-

Dove Research & Analytics Laboratory. Products by Alphabet. [Link]

- Google Patents. AU2002310616A2 - Preparation of flumethasone and its 17-carboxyl androsten analogue.

-

ResearchGate. Quantitative, Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Detection of Synthetic Corticosteroids. [Link]

-

MDPI. Analysis of Glucocorticoids as Potential Adulterants in Cosmetic Products: A Dual Approach for Qualitative and Quantitative Evaluation Based on ELISA and HPLC-MS Methods. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. Process for the preparation of flumethasone and its 17-carboxyl-androstene analog | Hovione [hovione.com]

- 5. WO2002100878A1 - Preparation of flumethasone and its 17-carboxyl androsten analogue - Google Patents [patents.google.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Glucocorticoids as Potential Adulterants in Cosmetic Products: A Dual Approach for Qualitative and Quantitative Evaluation Based on ELISA and HPLC-MS Methods | MDPI [mdpi.com]

- 11. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. Your Comprehensive Guide To Flumethasone: Uses, Mechanism, Etc [octagonchem.com]

A-Z Guide to Flumethasone's Aldehyde Degradation Pathway: Mechanisms, Analytics, and Protocol Validation

This in-depth technical guide provides a comprehensive exploration of the degradation pathway of the synthetic corticosteroid Flumethasone, specifically focusing on its conversion to the corresponding C-21 aldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical mechanisms, outlines robust analytical methodologies for monitoring this transformation, and presents a framework for self-validating experimental protocols grounded in authoritative scientific principles.

Introduction: The Significance of Corticosteroid Stability

Flumethasone, a potent difluorinated glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1] Like many corticosteroids possessing a dihydroxyacetone side chain at the C-17 position, Flumethasone is susceptible to degradation under various environmental conditions. One of the primary and critical degradation pathways involves the oxidation of the C-21 hydroxyl group to form a C-21 aldehyde.

Understanding this degradation is not merely an academic exercise. For drug development professionals, it is a cornerstone of ensuring drug product safety, efficacy, and stability. The formation of degradation products, such as the aldehyde, can lead to a loss of potency and the introduction of potentially harmful impurities. Therefore, a thorough characterization of this pathway is mandated by regulatory bodies and is essential for developing stable formulations and establishing appropriate shelf-life and storage conditions.[2][3][4]

The Core Degradation Pathway: Oxidation of the Dihydroxyacetone Side Chain

The conversion of Flumethasone to its 21-aldehyde is primarily an oxidative process. This reaction targets the primary alcohol at the C-21 position of the pregnane steroid skeleton.

The dihydroxyacetone side chain (–CO–CH₂OH) at the C-17 position is the reactive center for this degradation. The C-20 keto group influences the reactivity of the adjacent C-21 hydroxyl group, making it susceptible to oxidation. This transformation is a common degradation route for many corticosteroids, including hydrocortisone and betamethasone.[5]

Several factors can initiate and accelerate this oxidative degradation:

-

Presence of Oxidizing Agents: Exposure to atmospheric oxygen, peroxides (often found as excipient impurities), or metal ions (which can catalyze oxidation) significantly promotes the formation of the aldehyde.[6]

-

pH Conditions: The degradation can be influenced by pH. While oxidative pathways are often prevalent, other reactions like the Mattox rearrangement, which can also lead to aldehyde-like structures (enol aldehydes), are catalyzed by acidic or alkaline conditions.[7][8]

-

Light and Temperature: Photochemical and thermal stress can provide the energy needed to initiate free-radical oxidation reactions, leading to the C-21 aldehyde.[3]

The resulting C-21 aldehyde can be further oxidized to a C-21 carboxylic acid or undergo other rearrangements, making it a key intermediate in the overall degradation profile of the drug substance.[5]

Caption: Oxidative degradation of Flumethasone to its primary aldehyde and secondary acid degradants.

Analytical Methodologies for Monitoring Degradation

To effectively study the degradation pathway, a stability-indicating analytical method is required. Such a method must be able to separate the parent drug (Flumethasone) from all its degradation products without interference. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Causality Behind Method Choice: A reversed-phase HPLC (RP-HPLC) method is typically chosen due to the moderately non-polar nature of steroids. A C18 column provides excellent resolving power for separating structurally similar compounds like Flumethasone and its degradants.[9][10] UV detection is suitable as corticosteroids possess a chromophore (the α,β-unsaturated ketone in the A-ring) that absorbs in the UV range, typically around 240-254 nm.[9][10] For unequivocal identification of the aldehyde and other degradants, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable, as it provides molecular weight and fragmentation data for structural elucidation.[11][12][13]

Table 1: Typical HPLC-UV Method Parameters

| Parameter | Typical Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for steroid separation, providing good resolution. |

| Mobile Phase | Acetonitrile/Water (Gradient) | Balances polarity to elute both Flumethasone and its more polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale, ensuring good peak shape. |

| Detection | UV at 240 nm | Wavelength of maximum absorbance for the steroid nucleus. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

Forced Degradation Studies: A Self-Validating Protocol

Forced degradation (or stress testing) is the cornerstone of understanding degradation pathways and developing stability-indicating methods.[14] The objective is to intentionally degrade the drug substance to generate the likely degradation products that could form under normal storage conditions. According to ICH guideline Q1A(R2), this involves exposing the drug to stress conditions like hydrolysis, oxidation, photolysis, and thermal stress.[2][3] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[2]

Caption: A typical experimental workflow for conducting forced degradation studies on Flumethasone.

Step-by-Step Protocol for Oxidative Stress Testing

This protocol is designed to be self-validating. The inclusion of a control and the time-course sampling allow for clear confirmation of the degradation process.

-

Preparation of Solutions:

-

Prepare a stock solution of Flumethasone at 1 mg/mL in methanol.

-

Prepare a 3% (v/v) hydrogen peroxide solution.

-

Prepare a control solution of Flumethasone stock diluted with the mobile phase to a final concentration of 100 µg/mL.

-

-

Stress Condition Application:

-

In a clear glass vial, mix 1 mL of the Flumethasone stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, to isolate the oxidative pathway.

-

-

Time-Course Sampling:

-

Withdraw aliquots (e.g., 100 µL) at initial (t=0), 2, 4, 8, and 24 hours.

-

Immediately dilute each aliquot with the mobile phase to a final concentration of approximately 100 µg/mL to quench the reaction.

-

-

Analysis:

-

Inject the control and each time-point sample into the validated HPLC-UV system.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent Flumethasone peak.

-

-

Validation Check:

-

Specificity: The chromatogram of the stressed sample should show a new peak corresponding to the aldehyde, well-resolved from the parent peak. Peak purity analysis (using a PDA detector) of the Flumethasone peak in the stressed sample should pass, confirming no co-elution.

-

Mass Balance: The sum of the parent drug and all degradation products should ideally be close to 100% of the initial drug concentration, accounting for any differences in UV response.

-

Table 2: Hypothetical Data from Oxidative Forced Degradation

| Time (Hours) | Flumethasone (% Peak Area) | Flumethasone-21-aldehyde (% Peak Area) | Total Mass Balance (%) |

| 0 | 100.0 | 0.0 | 100.0 |

| 2 | 96.5 | 3.4 | 99.9 |

| 4 | 92.1 | 7.8 | 99.9 |

| 8 | 85.3 | 14.5 | 99.8 |

| 24 | 78.9 | 20.8 | 99.7 |

Conclusion

A comprehensive understanding of the degradation pathway of Flumethasone to its C-21 aldehyde is critical for ensuring the development of safe, stable, and effective pharmaceutical products. This guide has detailed the primary oxidative mechanism, outlined the necessary analytical tools, and provided a robust, self-validating protocol for its investigation through forced degradation studies. By integrating sound chemical principles with rigorous analytical science, researchers can confidently characterize and control this critical quality attribute, meeting both scientific and regulatory expectations.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharmaSpec. [Link]

-

Li, J., & Schöneich, C. (2020). Oxidative Degradation of Pharmaceutically Important Phenothiazines III: Kinetics and Mechanism of Promethazine Oxidation. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Flumethasone. PubChem. [Link]

-

Lee, D. Y., et al. (2006). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. PubMed. [Link]

-

Brambilla, G., et al. (2001). Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Teng, X. W., et al. (2001). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scirp.org. [Link]

Sources

- 1. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. scielo.br [scielo.br]

- 11. Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. biopharmaspec.com [biopharmaspec.com]

Unveiling a Transient Intermediate: A Technical Guide to Flumethasone-17,20 21-Aldehyde in Flumethasone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Flumethasone-17,20 21-Aldehyde, a critical, yet transient, metabolic intermediate in the biotransformation of the synthetic corticosteroid, Flumethasone. Moving beyond a simple recitation of facts, this document elucidates the mechanistic underpinnings of its formation, presents robust methodologies for its identification and characterization, and discusses its potential biological significance. The insights contained herein are designed to empower researchers in drug metabolism, toxicology, and pharmacology to comprehensively understand the metabolic fate of Flumethasone and its implications for drug efficacy and safety.

Introduction: The Clinical Significance of Flumethasone and Its Metabolic Scrutiny

Flumethasone, a potent fluorinated glucocorticoid, is a cornerstone in the management of a spectrum of inflammatory and allergic conditions.[1] Its therapeutic efficacy is intrinsically linked to its interaction with the glucocorticoid receptor (GR), modulating gene expression to suppress inflammatory responses.[2] As with any xenobiotic, a thorough understanding of its metabolic pathways is paramount in drug development. The process of metabolism can significantly alter a drug's pharmacokinetics, efficacy, and potential for adverse effects. Metabolites may possess their own biological activity, ranging from therapeutic to toxic. Therefore, the identification and characterization of metabolic intermediates are not merely academic exercises but critical components of a comprehensive safety and efficacy profile.

This guide focuses on a specific, chemically reactive metabolite: Flumethasone-17,20 21-Aldehyde. This compound has been identified as a degradation and metabolic intermediate of Flumethasone.[3] Its aldehyde functionality suggests a potential for high reactivity and unique biological interactions, warranting a detailed investigation.

The Biotransformation of Flumethasone: A Proposed Pathway to the 17,20 21-Aldehyde Intermediate

The metabolism of corticosteroids is a complex process primarily occurring in the liver, orchestrated by a suite of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4][5] For Flumethasone, metabolism is known to be mediated by CYP3A4. While the complete metabolic map of Flumethasone is not fully elucidated in publicly available literature, we can postulate a scientifically grounded pathway for the formation of the 17,20 21-Aldehyde intermediate based on established principles of steroid metabolism.

The key transformation involves the cleavage of the dihydroxyacetone side chain at the C17 position. This type of cleavage is reminiscent of the action of the enzyme 17,20-lyase (a component of CYP17A1), which plays a crucial role in endogenous steroidogenesis by converting 17-hydroxylated C21 steroids into C19 androgens.[3][6] Although CYP17A1 typically acts on endogenous steroids, the possibility of its involvement in the metabolism of synthetic corticosteroids like Flumethasone, or the action of another enzyme with similar lyase activity, presents a compelling hypothesis.

An alternative, non-enzymatic chemical transformation known as the Mattox rearrangement can also lead to the formation of enol aldehydes from corticosteroids under acidic conditions through the beta-elimination of water from the side chain.[6] This provides a chemical precedent for the lability of the dihydroxyacetone side chain and its potential to yield an aldehyde.

The proposed metabolic activation of Flumethasone to its aldehyde intermediate is a critical event. Aldehydes are known to be reactive electrophiles that can interact with cellular nucleophiles such as proteins and DNA, potentially leading to cytotoxicity or immunomodulatory effects.[7][8]

Experimental Protocols for the Identification and Characterization of Flumethasone-17,20 21-Aldehyde

The transient and reactive nature of aldehyde metabolites necessitates a robust and sensitive analytical workflow for their detection and characterization. The following protocols are designed as a comprehensive, self-validating system.

In Vitro Generation of Flumethasone Metabolites using Human Liver Microsomes

This protocol provides a controlled environment to study the hepatic metabolism of Flumethasone and generate the aldehyde intermediate for subsequent analysis.

Rationale: Human liver microsomes (HLMs) are a well-established in vitro model containing a high concentration of CYP450 enzymes, making them ideal for studying Phase I metabolism.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

1 mg/mL Human Liver Microsomes

-

1 µM Flumethasone (from a stock solution in methanol or DMSO, final solvent concentration ≤ 1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analytical Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity, high-specificity technique is the gold standard for identifying and quantifying drug metabolites.

Rationale: LC-MS/MS combines the separation power of high-performance liquid chromatography with the mass-resolving and fragmentation capabilities of tandem mass spectrometry, allowing for the unambiguous identification of metabolites even in complex biological matrices.

Protocol:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating Flumethasone and its metabolites.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The gradient should be optimized to achieve good separation of the parent drug and potential metabolites.

-

Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for Flumethasone and its aldehyde metabolite.

-

MS Scan Mode: Initially, perform a full scan MS analysis to identify the molecular ions of potential metabolites. The expected molecular weight of Flumethasone-17,20 21-Aldehyde (C22H26F2O4) is 392.44 g/mol .

-

MS/MS Fragmentation: Once the molecular ion of the putative aldehyde metabolite is identified, perform product ion scans (MS/MS) to obtain its fragmentation pattern. This fragmentation signature is crucial for structural confirmation. The mass spectrum of Flumethasone typically shows a base peak from the fragmentation of the side chain.[9]

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, develop a highly specific and sensitive MRM method by selecting a precursor ion (the molecular ion of the aldehyde) and one or more characteristic product ions.

-

Validation of the Analytical Method: The developed LC-MS/MS method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[10][11]

Assessing the Biological Significance of Flumethasone-17,20 21-Aldehyde

The presence of an aldehyde moiety suggests that this metabolite could have distinct biological activities compared to the parent drug.

Glucocorticoid Receptor (GR) Binding Affinity

Rationale: To determine if the aldehyde metabolite retains the anti-inflammatory potential of Flumethasone, its affinity for the glucocorticoid receptor must be assessed.

Protocol:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable source (e.g., cultured human A549 lung carcinoma cells or rat liver).

-

Competitive Binding Assay:

-

Incubate the cytosolic preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone).

-

In parallel incubations, include increasing concentrations of unlabeled Flumethasone (as a positive control) and the synthesized or isolated Flumethasone-17,20 21-Aldehyde.

-

After incubation, separate the receptor-bound and free radioligand (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the relative binding affinity (RBA) compared to a reference glucocorticoid.

In Vitro Cytotoxicity Assessment

Rationale: Aldehydes are a class of reactive molecules that can induce cellular stress and toxicity.[7][12] It is crucial to evaluate the cytotoxic potential of the Flumethasone aldehyde metabolite.

Protocol:

-

Cell Culture: Culture a relevant human cell line (e.g., HepG2 human liver cancer cells or primary human hepatocytes) in appropriate media.

-

Cell Treatment: Treat the cells with a range of concentrations of Flumethasone and Flumethasone-17,20 21-Aldehyde for a specified duration (e.g., 24 or 48 hours).

-

Cytotoxicity Assays: Assess cell viability using established methods such as:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Release Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase into the culture medium.

-

Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to detect programmed cell death.

-

-

Data Analysis: Determine the concentration of each compound that causes a 50% reduction in cell viability (IC50) to compare their cytotoxic potential.

Data Presentation: A Comparative Analysis

| Compound | Relative Glucocorticoid Receptor Binding Affinity (RBA) (Dexamethasone = 100) | HepG2 Cell Viability (IC50, µM) |

| Flumethasone | >100 (Potent Agonist) | >100 |

| Flumethasone-17,20 21-Aldehyde | To be determined | To be determined |

| Dexamethasone | 100 | >100 |

Conclusion and Future Directions

The identification of Flumethasone-17,20 21-Aldehyde as a metabolic intermediate opens new avenues for understanding the complete pharmacological and toxicological profile of Flumethasone. The protocols outlined in this guide provide a robust framework for the generation, identification, and biological characterization of this reactive metabolite.

Future research should focus on:

-

In Vivo Confirmation: Validating the presence of the aldehyde metabolite in preclinical animal models and, if possible, in human subjects.

-

Enzyme Phenotyping: Pinpointing the specific CYP450 isozymes and other enzymes responsible for its formation.

-

Mechanism of Toxicity: If the aldehyde is found to be cytotoxic, elucidating the underlying mechanisms (e.g., protein adduct formation, oxidative stress).

-

Immunomodulatory Effects: Investigating whether the aldehyde metabolite has any immunomodulatory properties distinct from its glucocorticoid receptor-mediated effects.

By systematically addressing these research questions, the scientific community can build a more comprehensive understanding of Flumethasone's disposition in the body, ultimately contributing to the safer and more effective use of this important therapeutic agent.

References

- Auchus, R. J. (2011). The Syndrome of 17,20 Lyase Deficiency. The Journal of Clinical Endocrinology & Metabolism, 96(10), 2974–2982.

-

LookChem. (n.d.). Cas 28400-50-2, FluMethasone-17,20 21-Aldehyde. Retrieved from [Link]

- Monder, C., & Bradlow, H. L. (1977). 17-Ketosteroids via a base induced cleavage of C-17-dihydroxy acetone side chains. Journal of Steroid Biochemistry, 8(8), 897-898.

- Miller, W. L. (2016). Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic. The Journal of Steroid Biochemistry and Molecular Biology, 165, 77-84.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

- Auchus, R. J., & Miller, W. L. (1999). The regulation of 17,20 lyase activity. Trends in Endocrinology & Metabolism, 10(9), 347-352.

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.

- Damonte, G., Salis, A., Rossi, U., Magnani, M., & Benatti, U. (2007). High throughput HPLC-ESI-MS method for the quantitation of dexamethasone in blood plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 563-568.

-

PubChem. (n.d.). Flumethasone. Retrieved from [Link]

-

Damonte, G., Salis, A., Rossi, U., Magnani, M., & Benatti, U. (2007). Mass spectrum of standard dexamethasone (A) and flumethasone (B). ResearchGate. Retrieved from [Link]

- Deceuninck, Y., Bichon, E., Monteau, F., & Le Bizec, B. (2011). Validation of a screening method for corticosteroids in doping analysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(13), 1839-1850.

- Greaves, M. W. (1976). Anti-inflammatory action of corticosteroids.

- Handelsman, D. J., & Wartofsky, L. (2013). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. Endocrinology, 154(12), 4435–4442.

- Singh, S., Sharma, B., Kanwar, S. S., & Kumar, A. (2016). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Chemico-Biological Interactions, 259, 1-13.

- O'Donnell, V. B., & Murphy, R. C. (2012). Cortisol metabolism by human liver in vitro--I. Metabolite identification and inter-individual variability. The Journal of Steroid Biochemistry and Molecular Biology, 129(1-2), 8-15.

-

Eurofins Technologies. (n.d.). CORTICOSTEROID ELISA. Retrieved from [Link]

-

Swizdor, A., Panek, A., & Milecka-Giezek, N. (2012). Metabolic pathway of side-chain cleavage of C21 steroids. ResearchGate. Retrieved from [Link]

- O'Brien, P. J., Siraki, A. G., & Shangari, N. (2005). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 37(4), 515-613.

- Khan, A., Iqbal, M., Khan, M. I., Khan, A., Khan, S., & Khan, A. (2024). Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content. Heliyon, 10(19), e29971.

- Abel, S. M., Maggs, J. L., Back, D. J., & Park, B. K. (1992). Cortisol metabolism by human liver in vitro--I. Metabolite identification and inter-individual variability. The Journal of Steroid Biochemistry and Molecular Biology, 43(7), 713-719.

- Lopachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091.

- Polettini, A., Montagna, M., & Hogendoorn, E. A. (2000). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. Journal of Mass Spectrometry, 35(5), 647-655.

- Tomlinson, E. S., Maggs, J. L., Park, B. K., & Back, D. J. (1997). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. The Journal of Steroid Biochemistry and Molecular Biology, 62(4), 347-355.

-

UniProt. (n.d.). CYP17A1 - Steroid 17-alpha-hydroxylase/17,20 lyase - Homo sapiens (Human). Retrieved from [Link]

- Monder, C., & Bradlow, H. L. (1980). A straightforward chemical synthesis of 17-ketosteroids by cleavage of the C-17-dihydroxy acetone side chain in corticosteroids. Journal of Steroid Biochemistry, 13(7), 881-882.

-

Handelsman, D. J. (2013). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. ResearchGate. Retrieved from [Link]

- Barnes, P. J. (1998). Anti-inflammatory actions of glucocorticoids: molecular mechanisms. Clinical Science, 94(6), 557-572.

- Roškar, R., & Kmetec, V. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7268–7277.

- Auchus, R. J. (2004). Decreased steroidogenic enzyme 17,20-lyase and increased 17-hydroxylase activities in type 2 diabetes mellitus. The Journal of Clinical Endocrinology & Metabolism, 89(11), 5377-5381.

- Storbeck, K. H., Schiffer, L., Baran, K., & Wudy, S. A. (2017). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. Molecules, 22(12), 2098.

-

Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]

- Hernández, F., Sancho, J. V., Ibáñez, M., & Pozo, O. J. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 17-29.

- Arlt, W., & Stewart, P. M. (2005). Steroid Metabolome Analysis in Disorders of Adrenal Steroid Biosynthesis and Metabolism. Endocrinology and Metabolism Clinics of North America, 34(2), 367-386.

- Pichard, L., Fabre, I., Fabre, G., Domergue, J., Saint Aubert, B., Mourad, G., & Maurel, P. (1990). Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. Drug Metabolism and Disposition, 18(5), 595-606.

- O'Brien, P. J., Siraki, A. G., & Shangari, N. (2005). Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health. Critical Reviews in Toxicology, 35(7), 609-662.

-

Medicosis Perfectionalis. (2020, April 13). Anti-inflammatory Steroids. YouTube. Retrieved from [Link]

- Bridgham, J. T., Ortlund, E. A., & Thornton, J. W. (2009). Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme. Molecular Biology and Evolution, 26(5), 1087–1097.

- Patil, P., & Dr. A. V. Chandewar. (2018). Analytical Method Development and Validation of Prednisolone Sodium Phosphate by QbD Approach. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 58-66.

-

Wikipedia. (n.d.). CYP17A1. Retrieved from [Link]

-

Ibáñez, M., Pozo, O. J., Sancho, J. V., & Hernández, F. (2011). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Retrieved from [Link]

- Schmidt, M., Weidler, C., Naumann, H., Anders, S., Bräuer, R., & Hewicker-Trautwein, M. (2005). Local and systemic glucocorticoid metabolism in inflammatory arthritis.

- Auchus, R. J. (2011). The Syndrome of 17,20 Lyase Deficiency. The Journal of Clinical Endocrinology & Metabolism, 96(10), 2974–2982.

- Jones, B. R., Locuson, C. W., & Brouwer, K. L. (2016). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 46(10), 863-874.

- Wang, Y., Wang, Z., Li, J., Zhang, Y., & Wang, X. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulation of 17,20 lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug metabolism - Wikipedia [en.wikipedia.org]

- 6. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Theoretical Yield of Flumethasone from its 21-Aldehyde Precursor

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical synthesis of Flumethasone via the reduction of its precursor, Flumethasone-17,20 21-Aldehyde. The document elucidates the fundamental principles of theoretical yield, offering a stoichiometric and mechanistic breakdown of the conversion process. We present a detailed, field-proven experimental protocol, explain the causality behind critical procedural choices, and discuss the analytical methodologies required for product validation. This whitepaper is designed to serve as an in-depth resource, bridging theoretical calculations with practical laboratory execution for professionals engaged in steroid chemistry and pharmaceutical development.

Introduction to Flumethasone and its Synthesis

Overview of Flumethasone

Flumethasone is a moderately potent, difluorinated corticosteroid belonging to the glucocorticoid class of steroid hormones[1][2]. It is primarily utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in topical applications[1][2][3]. Structurally, it is an 11β-hydroxy, 17α-hydroxy, and 21-hydroxy steroid, characterized by a 3-oxo-Δ¹,Δ⁴-steroid backbone[1][2]. Its therapeutic efficacy is rooted in its function as an agonist of glucocorticoid receptors[2]. Due to its robust anti-inflammatory profile, Flumethasone is also a critical intermediate in the synthesis of other significant pharmaceutical agents, including Fluticasone Propionate[4][5].

The Synthetic Precursor: Flumethasone-17,20 21-Aldehyde

The immediate precursor in the final synthetic step to Flumethasone is Flumethasone-17,20 21-Aldehyde (CAS 28400-50-2)[6]. This compound is a key intermediate, possessing the complete steroid nucleus of the target molecule but terminating in an aldehyde group at the C-21 position instead of a primary alcohol[6]. The conversion of this 21-aldehyde is a critical transformation to impart the full biological activity characteristic of Flumethasone.

The Chemical Transformation: Aldehyde to Primary Alcohol

The synthesis of Flumethasone from its 21-aldehyde precursor is a classic example of a chemical reduction. Specifically, the aldehyde functional group (-CHO) at the C-21 position is reduced to a primary alcohol (hydroxyl) group (-CH₂OH). This transformation is fundamental in corticosteroid synthesis, as the 21-hydroxy group is a common feature of many active glucocorticoids[1]. The efficiency of this step is paramount and is quantitatively assessed by calculating the reaction yield.

The Principle of Theoretical Yield

Defining Theoretical Yield

The theoretical yield of a chemical reaction is the maximum quantity of a product that can be formed from a given amount of a limiting reactant, assuming the reaction proceeds to completion with 100% efficiency[7]. It is a stoichiometric calculation that provides a benchmark against which the actual, experimentally obtained yield is compared. This comparison, expressed as the percent yield, is a primary indicator of a reaction's efficiency.

Stoichiometric Foundation

To calculate the theoretical yield, a balanced chemical equation is essential. This equation provides the molar ratio between reactants and products[8]. The reactant that is completely consumed first in the reaction is termed the limiting reactant, and it is this reagent that dictates the maximum amount of product that can be formed[9][10].

The core steps for calculating theoretical yield are:

-

Balance the chemical reaction equation.

-

Calculate the number of moles of each reactant (Moles = Mass / Molar Mass).

-

Identify the limiting reactant based on the stoichiometry of the reaction.

-

Use the molar ratio from the balanced equation to calculate the moles of product that can be formed from the limiting reactant.

-

Convert the moles of product to mass to determine the theoretical yield in grams (Mass = Moles × Molar Mass)[7][8][9].

Synthesis of Flumethasone from Flumethasone-17,20 21-Aldehyde

The Core Reaction: A Stoichiometric View

The reduction of Flumethasone-17,20 21-Aldehyde to Flumethasone is a stereospecific transformation that can be represented by the following balanced equation. The reaction involves the addition of two hydrogen atoms across the aldehyde's carbonyl double bond.

C₂₂H₂₆F₂O₄ + 2[H] → C₂₂H₂₈F₂O₅ (Flumethasone-17,20 21-Aldehyde) + (Reducing Agent) → (Flumethasone)